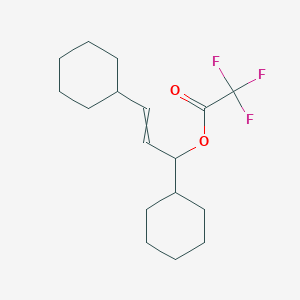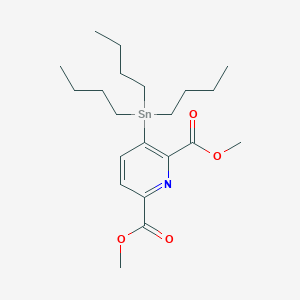![molecular formula C26H17FN2O2 B12611955 4-{4-[3-(4-Fluorophenyl)quinoxalin-2-yl]phenoxy}phenol CAS No. 874762-10-4](/img/structure/B12611955.png)
4-{4-[3-(4-Fluorophenyl)quinoxalin-2-yl]phenoxy}phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-{4-[3-(4-Fluorophenyl)quinoxalin-2-yl]phenoxy}phenol is a complex organic compound that features a quinoxaline core, a fluorophenyl group, and a phenoxyphenol moiety. This compound is part of a broader class of quinoxaline derivatives, which are known for their diverse pharmacological activities and applications in various fields, including medicinal chemistry and materials science .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-{4-[3-(4-Fluorophenyl)quinoxalin-2-yl]phenoxy}phenol typically involves multiple steps, starting with the formation of the quinoxaline core. This can be achieved through the condensation of o-phenylenediamine with a 1,2-dicarbonyl compound.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, solvent choice, and reaction time. Green chemistry principles, such as using environmentally benign solvents and catalysts, can also be applied to make the process more sustainable .
化学反応の分析
Types of Reactions
4-{4-[3-(4-Fluorophenyl)quinoxalin-2-yl]phenoxy}phenol can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of appropriate solvents .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of quinoxaline N-oxides, while substitution reactions can introduce various functional groups onto the phenyl rings .
科学的研究の応用
4-{4-[3-(4-Fluorophenyl)quinoxalin-2-yl]phenoxy}phenol has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and materials.
Biology: It is used in studies related to enzyme inhibition and receptor binding.
Medicine: This compound has potential therapeutic applications, including anticancer and antimicrobial activities.
Industry: It is used in the development of advanced materials, such as polymers and coatings.
作用機序
The mechanism of action of 4-{4-[3-(4-Fluorophenyl)quinoxalin-2-yl]phenoxy}phenol involves its interaction with specific molecular targets, such as enzymes and receptors. The quinoxaline core can bind to various biological targets, modulating their activity. This interaction can lead to the inhibition of enzyme activity or the blocking of receptor signaling pathways, resulting in therapeutic effects .
類似化合物との比較
Similar Compounds
- 4-Phenoxyquinazoline
- 2-Phenoxyquinoxaline
- 2-Phenoxypyridine
Uniqueness
4-{4-[3-(4-Fluorophenyl)quinoxalin-2-yl]phenoxy}phenol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluorophenyl group enhances its binding affinity to biological targets, while the phenoxyphenol moiety contributes to its overall stability and reactivity .
特性
CAS番号 |
874762-10-4 |
|---|---|
分子式 |
C26H17FN2O2 |
分子量 |
408.4 g/mol |
IUPAC名 |
4-[4-[3-(4-fluorophenyl)quinoxalin-2-yl]phenoxy]phenol |
InChI |
InChI=1S/C26H17FN2O2/c27-19-9-5-17(6-10-19)25-26(29-24-4-2-1-3-23(24)28-25)18-7-13-21(14-8-18)31-22-15-11-20(30)12-16-22/h1-16,30H |
InChIキー |
QTOIGQNJLBEACO-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)N=C(C(=N2)C3=CC=C(C=C3)F)C4=CC=C(C=C4)OC5=CC=C(C=C5)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


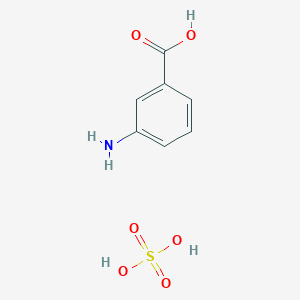
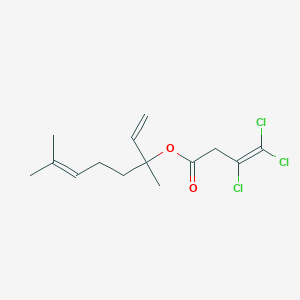

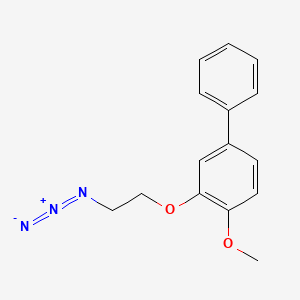
![3-[2-(3-Chlorophenyl)hydrazinylidene]-5-methoxy-6-oxocyclohexa-1,4-diene-1-carbaldehyde](/img/structure/B12611909.png)
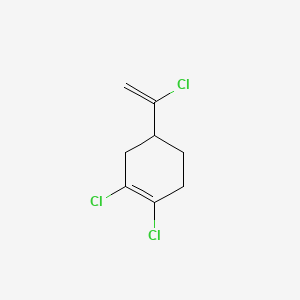
![Benzenepropanoic acid, a-[2-[4'-[2-(phenylmethyl)-3-benzofuranyl][1,1'-biphenyl]-4-yl]ethenyl]-](/img/structure/B12611919.png)
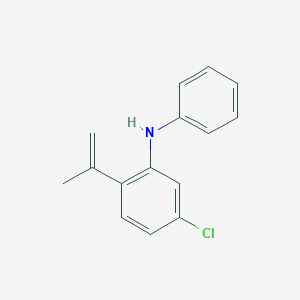
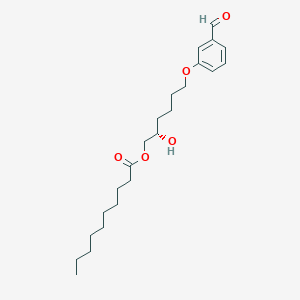
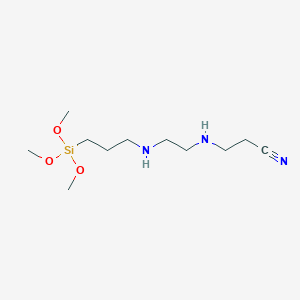

![N-[(2S)-1,3-Dihydroxy-1-phenylpropan-2-yl]benzamide](/img/structure/B12611945.png)
